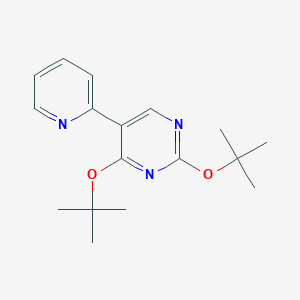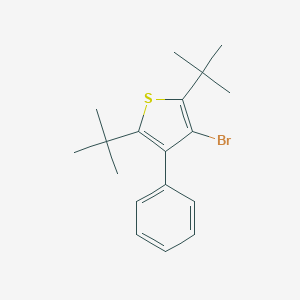![molecular formula C7H9BN2OS B428957 1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine](/img/structure/B428957.png)
1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno ring fused with a diazaborinine moiety. The presence of hydroxyl and methyl groups further contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-Hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine can be compared with other similar compounds, such as:
- 1-Hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine
- 1-Hydroxy-2,4-dimethylthieno[3,2-d]pyrimidine
These compounds share structural similarities but differ in their chemical properties and biological activities. The unique combination of the thieno ring and diazaborinine moiety in this compound sets it apart, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9BN2OS |
|---|---|
Molecular Weight |
180.04g/mol |
IUPAC Name |
1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C7H9BN2OS/c1-5-7-6(3-4-12-7)8(11)10(2)9-5/h3-4,11H,1-2H3 |
InChI Key |
PLCBJDZOXGBPNY-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C(=NN1C)C)SC=C2)O |
Canonical SMILES |
B1(C2=C(C(=NN1C)C)SC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,9,11-tetraethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraen-7-one](/img/structure/B428874.png)

![Ethyl 2-[(6-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428881.png)
![Ethyl 2-{[5-(4-chlorobenzoyl)-2-thienyl]sulfanyl}-2-methylpropanoate](/img/structure/B428882.png)
![Ethyl 2-(dibenzo[b,d]thien-4-yloxy)-2-methylpropanoate](/img/structure/B428883.png)
![3,3',6,6'-Tetramethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B428885.png)



![Ethyl 2-methyl-2-[(5-oxidodibenzo[b,d]thien-4-yl)oxy]propanoate](/img/structure/B428889.png)
![4',6'-dimethyl-dispiro(cyclohexane-1,1'-[1'H,3'H]-thieno[3,4-c]furan-3,1'-cyclohexane)](/img/structure/B428891.png)



